Cas no 358358-66-4 ((3,5-difluorophenyl)methanethiol)

(3,5-Difluorophenyl)methanethiol is a fluorinated aromatic thiol compound characterized by the presence of two fluorine atoms at the 3- and 5-positions of the phenyl ring, along with a thiol (–SH) functional group attached to the methylene bridge. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing fluorine substituents enhance the electrophilic character of the aromatic ring, while the thiol group facilitates nucleophilic and metal-coordination reactions. Its stability and selectivity under controlled conditions make it suitable for applications requiring precise functionalization. Proper handling is essential due to its potential sensitivity to oxidation.
(3,5-difluorophenyl)methanethiol structure
358358-66-4 structure
Product Name:(3,5-difluorophenyl)methanethiol
CAS No:358358-66-4
MF:C7H6F2S
MW:160.184347629547
CID:877028
PubChem ID:2761429
Update Time:2025-06-08

(3,5-difluorophenyl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • (3,5-difluorophenyl)methanethiol
    • 3,5-Difluorobenzyl Mercaptan
    • MDL: MFCD06798021
    • Inchi: 1S/C7H6F2S/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
    • InChI Key: JXFKXTFQKJLIHC-UHFFFAOYSA-N
    • SMILES: SCC1C=C(C=C(C=1)F)F

Computed Properties

  • Exact Mass: 160.016
  • Monoisotopic Mass: 160.016
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 97.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 1Ų

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Additional information on (3,5-difluorophenyl)methanethiol

Research Briefing on (3,5-difluorophenyl)methanethiol and Related Compound 358358-66-4 in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of (3,5-difluorophenyl)methanethiol and its derivatives, including the compound with CAS number 358358-66-4. These molecules are gaining attention due to their unique chemical properties and potential therapeutic applications. This briefing synthesizes the latest findings, focusing on their synthesis, biological activity, and relevance in drug development.

(3,5-difluorophenyl)methanethiol, a thiol-containing aromatic compound, has been investigated for its role as a building block in medicinal chemistry. Its structural features, including the difluorophenyl group and thiol functionality, make it a versatile intermediate for the synthesis of more complex molecules. Recent studies have explored its use in the development of enzyme inhibitors, particularly those targeting cysteine proteases and other thiol-dependent enzymes.

The compound 358358-66-4, which is structurally related to (3,5-difluorophenyl)methanethiol, has emerged as a promising candidate in pharmaceutical research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of novel kinase inhibitors. The research highlighted its ability to modulate specific signaling pathways implicated in cancer and inflammatory diseases, showcasing its potential as a therapeutic agent.

Methodologically, recent work has employed advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate the interaction mechanisms of these compounds with biological targets. For instance, a team at the University of Cambridge utilized cryo-EM to visualize the binding of 358358-66-4 derivatives to their protein targets, providing atomic-level insights that could guide future drug design efforts.

From a pharmacological perspective, both compounds have shown favorable pharmacokinetic profiles in preclinical studies. A 2024 report in ACS Pharmacology & Translational Science documented the metabolic stability and bioavailability of (3,5-difluorophenyl)methanethiol derivatives, suggesting their suitability for further development as oral therapeutics. These findings are particularly relevant given the current industry focus on improving drug-like properties of small molecule candidates.

The therapeutic potential of these compounds extends beyond traditional small molecule applications. Recent patent filings indicate growing interest in their use as conjugation partners for antibody-drug conjugates (ADCs) and PROTACs (proteolysis targeting chimeras). The thiol group of (3,5-difluorophenyl)methanethiol provides an ideal handle for bioconjugation, enabling the development of next-generation targeted therapies with improved specificity and reduced off-target effects.

In conclusion, the current research landscape positions (3,5-difluorophenyl)methanethiol and 358358-66-4 as valuable chemical tools with diverse applications in drug discovery and development. Their unique structural features, combined with promising biological activity, make them attractive candidates for further investigation. Future research directions may include optimization of their pharmacological properties, expansion of their therapeutic indications, and exploration of their utility in emerging drug modalities.

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